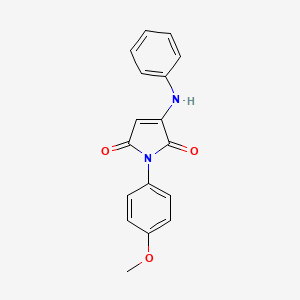

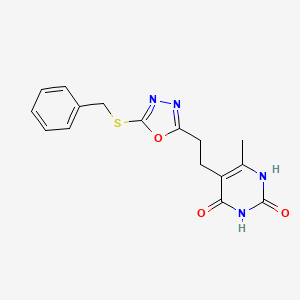

1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione, commonly known as PMA, is a synthetic compound that belongs to the class of pyrrole-2,5-diones. It is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

"1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione" derivatives are studied for their application in polymer solar cells. For instance, an alcohol-soluble n-type conjugated polyelectrolyte featuring a diketopyrrolopyrrole (DPP) backbone demonstrated high conductivity and electron mobility. This material serves as an effective electron transport layer, enhancing the power conversion efficiency of inverted polymer solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Corrosion Inhibition

Derivatives of "1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione" have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives increase inhibition efficiency with concentration, suggesting their practical utility in protecting metals from corrosion through a chemisorption process (Zarrouk et al., 2015).

Photoluminescent Conjugated Polymers

Research into the photophysical properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has shown these materials to exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Green Chemistry in Synthesis

In the context of green chemistry, methods have been developed for synthesizing polysubstituted pyrrole derivatives using surfactants in aqueous medium, demonstrating an eco-friendly and efficient approach for producing various pyrrole derivatives, including those related to "1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione" (Kumar et al., 2017).

Anticancer Therapeutics

Investigations into pyrrole derivatives as potential anticancer therapeutics have highlighted their roles as inhibitors of protein kinases and their potential mechanisms of action. These studies provide insights into the therapeutic applications of pyrrole derivatives in cancer treatment, showing promise in both antitumor activity and as antioxidants in colorectal cancer settings (Kuznietsova et al., 2019).

properties

IUPAC Name |

3-anilino-1-(4-methoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h2-11,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGNUSXKZYCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2600062.png)

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol](/img/structure/B2600074.png)

![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)